molecular formula C16H15NO2 B1230292 N-(3-dibenzofuranyl)-2-methylpropanamide

N-(3-dibenzofuranyl)-2-methylpropanamide

Cat. No. B1230292
M. Wt: 253.29 g/mol
InChI Key: ZFMQSEJCBHVOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-dibenzofuranyl)-2-methylpropanamide is a member of dibenzofurans.

Scientific Research Applications

Dual Inhibitors with Antiinflammatory Activity

N-(3-dibenzofuranyl)-2-methylpropanamide derivatives, specifically hydroxylamine and hydroxamic acid derivatives, have shown promising applications as dual inhibitors of cyclooxygenase (CO) and 5-lipoxygenase (5-LO). This dual inhibition property contributes to their potent topical antiinflammatory activities, which are beneficial in the treatment of inflammatory skin disorders (Hamer et al., 1996).

Corrosion Inhibition

Compounds containing N-(3-dibenzofuranyl)-2-methylpropanamide structure have been investigated for their corrosion inhibiting properties. Studies involving Schiff base compounds with similar structures show significant inhibitory effects on mild steel corrosion in acidic environments (Leçe et al., 2008).

Pharmaceutical Compound Analysis

In the pharmaceutical industry, derivatives of N-(3-dibenzofuranyl)-2-methylpropanamide have been used in the study of drug metabolism and disposition, especially in the context of HIV integrase inhibitors. Techniques like 19F-NMR spectroscopy have been employed for analyzing the metabolic fate and excretion balance of these compounds (Monteagudo et al., 2007).

Radical-Mediated Degradation Studies

These compounds also find application in radical-mediated degradation studies of pharmaceuticals, where derivatives like N-(1-cyano-1-methylethyl)-2-methylpropanamide serve as markers for monitoring oxidative environments during forced degradation studies (Wells-Knecht & Dunn, 2019).

Antihistaminic and Anticholinergic Activities

The antihistaminic and anticholinergic activities of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, which are structurally related to N-(3-dibenzofuranyl)-2-methylpropanamide, have been explored. These studies focus on evaluating the biological efficacy of these compounds using isolated guinea pig ileum tissues (Arayne et al., 2017).

Antimalarial and Antitrypanosomal Agents

Research into novel dipeptide-sulfonamides, which include structures similar to N-(3-dibenzofuranyl)-2-methylpropanamide, has revealed their potential as antiprotozoal agents, especially against malarial and trypanosomal infections (Ekoh et al., 2021).

properties

Product Name

N-(3-dibenzofuranyl)-2-methylpropanamide

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-dibenzofuran-3-yl-2-methylpropanamide

InChI

InChI=1S/C16H15NO2/c1-10(2)16(18)17-11-7-8-13-12-5-3-4-6-14(12)19-15(13)9-11/h3-10H,1-2H3,(H,17,18)

InChI Key

ZFMQSEJCBHVOOS-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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